

Event-Free & Transplant-Free Survival Data

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Maralixibat Chloride

CAS No.: 228113-66-4

Cat. No.: S533543

Get Quote

Metric	Study Details	Result / Hazard Ratio (HR)	Key Predictors of Positive Outcome
6-Year Event-Free Survival	Maralixibat cohort (n=84) vs. aligned GALA natural history cohort (n=469) [1] [2].	71.4% (Maralixibat) vs. 50.0% (GALA); Adjusted HR: 0.305 (95% CI: 0.189-0.491; p<0.0001) [1] [2].	N/A
6-Year Transplant-Free Survival	Analysis within maralixibat clinical trials (n=76) [3].	Improved with specific clinical improvements at Week 48 [3].	N/A

| **Key Predictors at Week 48 of Treatment** | Identified from maralixibat-treated patients (n=76) [3]. | N/A | • **Pruritus Reduction:** >1-point reduction on ItchRO(Obs) scale (88% vs 57% event-free survival) [3]. • **Bilirubin Level:** < 6.5 mg/dL (90% vs 43% event-free survival) [3]. • **Serum Bile Acids (sBA):** < 200 µmol/L (85% vs 49% event-free survival) [3]. |

Comparative Efficacy vs. Other IBATi

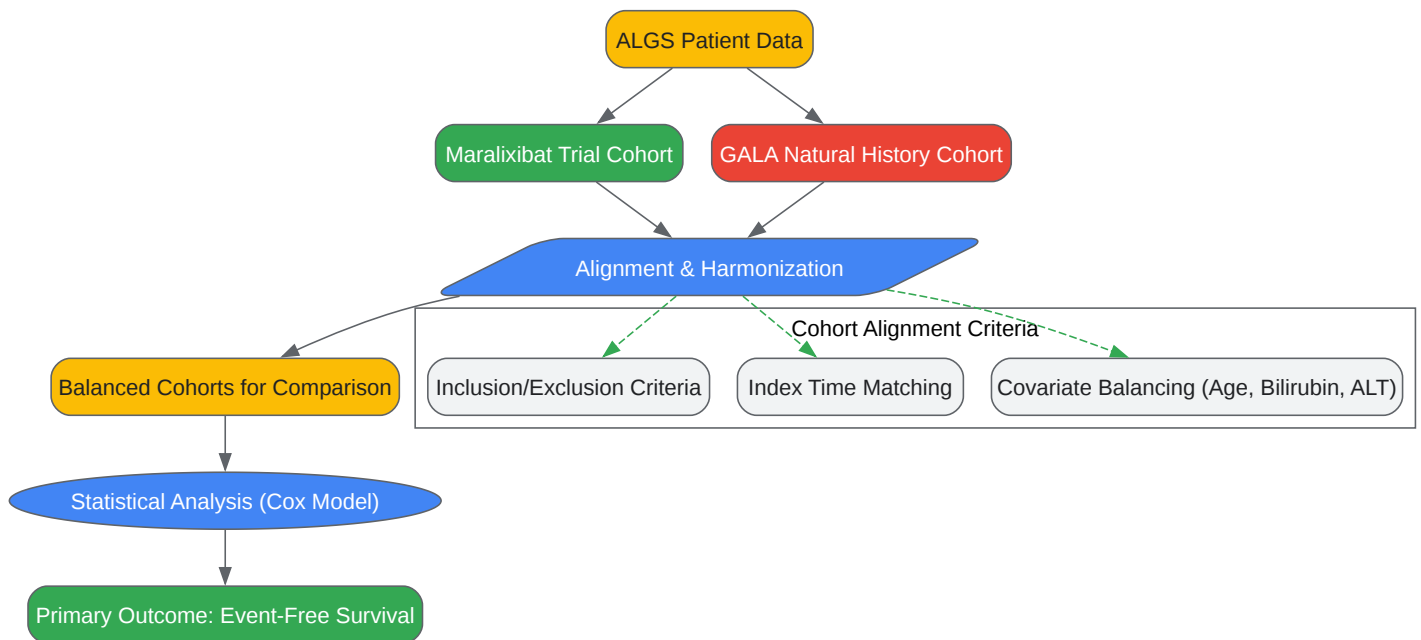
An indirect treatment comparison provides insights into maralixibat's performance relative to odeixibat, another ileal bile acid transporter inhibitor (IBATi). The table below summarizes findings for Progressive

Familial Intrahepatic Cholestasis (PFIC), which may be of interest for cross-condition comparison.

Treatment Comparison	Condition	Key Efficacy Findings	Safety Findings
Maralixibat vs. Odevixibat [4] Progressive Familial Intrahepatic Cholestasis (PFIC) • sBA Responders: Maralixibat associated with a significantly greater proportion (Treatment difference: 32.3%, P=0.043) [4]. • sBA & Bilirubin Reduction: Greater change from baseline with maralixibat [4]. • Pruritus & Long-term Outcomes: Similar; more studies needed [4]. Safety profiles were comparable, though maralixibat adverse events were typically milder [4].			

Experimental Protocol & Methodology

For the key maralixibat survival study, the experimental design involved a novel comparison with a real-world natural history cohort.



[Click to download full resolution via product page](#)

Study Design Rationale

- **Control Group Challenge:** Long-term placebo-controlled trials in children with rare, life-threatening diseases like ALGS are neither ethical nor feasible, as it would require withholding a potentially life-improving treatment from severely ill children [1].
- **Novel Solution:** Researchers used **real-world data** from the Global ALagille Alliance (GALA) study as an external control cohort. This involved sophisticated statistical methods to align the GALA cohort with the maralixibat trial patients, creating a balanced comparison group [1].

Cohort Alignment and Harmonization

The integrity of the comparison relied on making the two cohorts as similar as possible at baseline [1]:

- **Filtering:** The large GALA database (N=1438) was filtered using the key eligibility criteria from the maralixibat trials.
- **Index Time Matching:** A statistical model (maximum likelihood estimation) identified the optimal time point in each GALA patient's history where their disease severity most closely matched that of a maralixibat patient starting treatment. Covariates included age, sex, total bilirubin, and alanine aminotransferase (ALT).
- **Balance Assessment:** Researchers confirmed the groups were balanced for age, total bilirubin, gamma-glutamyl transferase (GGT), and ALT.

Outcome Measures and Analysis

- **Primary Outcome: Event-free survival (EFS)**, defined as the time to the first event of: manifestations of portal hypertension (variceal bleeding, ascites requiring therapy), surgical biliary diversion, liver transplant, or death [1].
- **Secondary Outcome: Transplant-free survival (TFS)**, defined as the absence of liver transplant or death [3] [1].
- **Statistical Analysis: Cox proportional hazards models** were used to calculate Hazard Ratios (HR). An adjusted HR of 0.305 indicates that the risk of an event was about 70% lower in the maralixibat group compared to the control group [1] [2].

The available evidence strongly supports maralixibat's role in modifying the disease course of Alagille syndrome, significantly reducing the risk of major clinical events and liver transplantation over a 6-year period.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Event-free survival of maralixibat-treated patients with ... [pmc.ncbi.nlm.nih.gov]
2. Improved Event-Free Survival With Maralixibat Treatment ... [rarediseaseadvisor.com]
3. Predictors of 6-year event- free in Alagille syndrome patients... survival [pmc.ncbi.nlm.nih.gov]

4. Indirect Comparison of Maralixibat and Odevixibat for the ... [sciencedirect.com]

To cite this document: Smolecule. [Event-Free & Transplant-Free Survival Data]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b533543#maralixibat-transplant-free-survival-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com